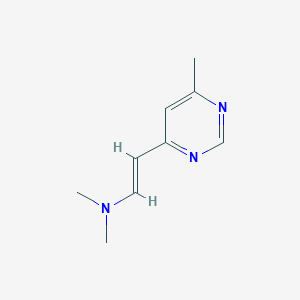
(R)-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone is a compound that features a pyrrolidine ring and a pyridine ring. These heterocyclic structures are significant in organic chemistry due to their presence in various biologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone typically involves the formation of the pyrrolidine and pyridine rings followed by their coupling. One common method starts with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to increase yield and reduce reaction times. This can include the use of continuous flow reactors and other advanced techniques to streamline the process and make it more cost-effective.
化学反応の分析
Types of Reactions
®-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
®-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl(2-methylpyridin-3-yl)methanone
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
®-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone is unique due to its specific combination of pyrrolidine and pyridine rings. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its unique stereochemistry also plays a crucial role in its interactions and effectiveness in various applications .
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
[(3R)-1-methylpyrrolidin-3-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C11H14N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1 |
InChIキー |
ARYQLVJXQFGHLA-SNVBAGLBSA-N |
異性体SMILES |
CN1CC[C@H](C1)C(=O)C2=CN=CC=C2 |
正規SMILES |
CN1CCC(C1)C(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)

![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
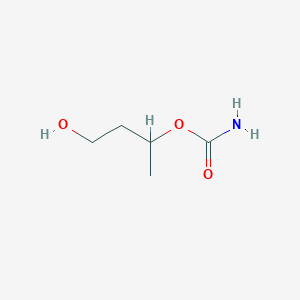

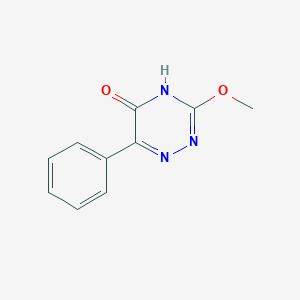
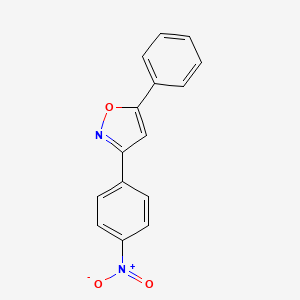
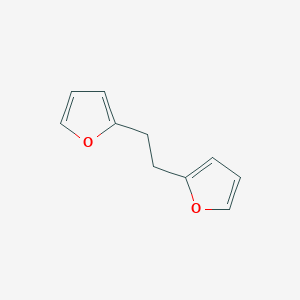
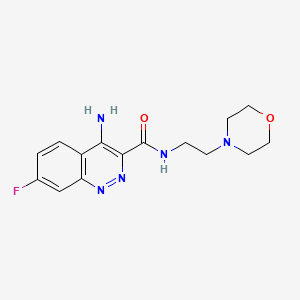
![2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-](/img/structure/B12908750.png)
